4-Chloro-3'-methylbenzophenone
Overview
Description
4-Chloro-3’-methylbenzophenone is a synthetic organic compound . It belongs to the class of ketones and has a molecular formula of C14H11ClO .
Synthesis Analysis
The synthesis of 4-Chloro-3’-methylbenzophenone involves several stages . The first stage involves the reaction of meta-bromotoluene with n-butyllithium in tetrahydrofuran and hexane at -78 degrees Celsius for 0.5 hours. The second stage involves the addition of 4-chlorobenzaldehyde in tetrahydrofuran and hexane at -78 to 20 degrees Celsius for 1 hour. The third stage involves the reaction with iodine and potassium carbonate in tert-butyl alcohol for 3 hours under reflux .Molecular Structure Analysis
The molecular structure of 4-Chloro-3’-methylbenzophenone is characterized by the presence of a chlorine atom and a methyl group attached to the benzene rings . The compound has a molecular weight of 230.69 g/mol .Physical And Chemical Properties Analysis
4-Chloro-3’-methylbenzophenone has a molecular weight of 230.69 g/mol . The compound is characterized by the presence of a chlorine atom and a methyl group attached to the benzene rings .Scientific Research Applications
Phototransformation in Water
The phototransformation of similar compounds to 4-Chloro-3'-methylbenzophenone, like 4-chloro-2-methylphenol, has been a subject of study. These compounds exhibit significant photodegradation, particularly in the presence of humic substances, which enhances the rate of photodegradation. This indicates potential environmental implications and applications in water purification or treatment processes (Vialaton et al., 1998).
Photophysical and Photochemical Reactions
Research into the photophysical and photochemical reactions of compounds similar to 4-Chloro-3'-methylbenzophenone, such as 3-methylbenzophenone (3-MeBP) and 4-methylbenzophenone (4-MeBP), has been conducted. These studies can provide insights into the behavior of 4-Chloro-3'-methylbenzophenone under various conditions, including its stability and reactivity under different lighting conditions, which is relevant in material sciences and photochemistry (Ma et al., 2013).
Electrochemical Applications
The electroreduction of compounds like 4-methylbenzophenone has been studied using asymmetric inductors. This research can be extended to understand the electrochemical properties of 4-Chloro-3'-methylbenzophenone, which could have implications in developing enantioselective electrodes and applications in organic synthesis (Schwientek et al., 1999).
Contaminant Analysis in Food Products
Studies have been conducted on the analysis of similar compounds, like benzophenone and 4-methylbenzophenone, in food products. Such research is crucial for understanding the potential contamination of food products by similar compounds, including 4-Chloro-3'-methylbenzophenone, and developing methods for their detection and quantification (Van Hoeck et al., 2010).
Crystallography and Material Properties
The crystal phases of similar compounds, like 4-methylbenzophenone, have been a subject of research, focusing on their stable and metastable forms. This knowledge is valuable for understanding the crystalline properties of 4-Chloro-3'-methylbenzophenone, which can have implications in material science and pharmaceutical formulation (Kutzke et al., 1996).
Thermodynamic Properties
Research on the enthalpies of formation of methylbenzophenones provides insights into the thermodynamic properties of compounds like 4-Chloro-3'-methylbenzophenone. Such studies are essential in chemical engineering and process design, where knowledge of thermodynamic properties is crucial (Silva et al., 2006).
Safety And Hazards
Future Directions
Benzophenones, including 4-Chloro-3’-methylbenzophenone, have been studied for their potential applications in medicinal chemistry . They are found in several naturally occurring molecules which exhibit a variety of biological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral . Therefore, future research could focus on exploring the potential medicinal applications of 4-Chloro-3’-methylbenzophenone.
properties
IUPAC Name |
(4-chlorophenyl)-(3-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLZAQKYBMIIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373993 | |
Record name | 4-Chloro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3'-methylbenzophenone | |
CAS RN |
35256-82-7 | |
Record name | 4-Chloro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.